molecular formula C13H14N2O3S2 B2889008 N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034570-62-0

N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide

Cat. No. B2889008
CAS RN: 2034570-62-0
M. Wt: 310.39
InChI Key: IWRCPMYSXGPHDF-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide” is a compound that incorporates a thiophene moiety . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Scientific Research Applications

Anticancer and Radiosensitizing Properties

One significant application of sulfonamide derivatives, like N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide, is in the realm of anticancer research. Studies have shown that these compounds exhibit potent in vitro anticancer activity against various human tumor cell lines. For instance, a series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties, showing higher activity than the known anticancer drug doxorubicin in certain cases. These compounds also demonstrated an ability to enhance the cell-killing effect of γ-radiation, indicating their potential use as radiosensitizers in cancer treatment (Ghorab et al., 2015).

Antibacterial Activity

Another application of these sulfonamide derivatives is their antibacterial activity. Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and tested for their antibacterial properties. Several compounds were found to have high activities, suggesting the potential use of such sulfonamide derivatives as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticancer Agents

Sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial and anticancer properties. Novel pyridin-N-ethyl-N-methylbenzenesulfonamides, for example, were shown to possess efficient anticancer and antimicrobial agents against a range of targets, including breast cancer cell lines and gram-negative bacteria. These findings are supported by molecular docking studies indicating these compounds as suitable inhibitors against specific enzymes, highlighting their therapeutic potential (Debbabi et al., 2017).

Photovoltaic Studies

The structural versatility of sulfonamide derivatives extends to applications in materials science, such as in the development of photovoltaic materials. For instance, dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands have been studied for their structural and photovoltaic properties, indicating moderate power conversion efficiency in dye-sensitized solar cells (DSSCs). This research suggests a pathway for the use of sulfonamide derivatives in the creation of new materials for solar energy conversion (Jayapal et al., 2018).

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-10(16)13-5-4-11(19-13)6-8-15-20(17,18)12-3-2-7-14-9-12/h2-5,7,9,15H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRCPMYSXGPHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)pyridine-3-sulfonamide

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